Calcium;dibromide;dihydrate

Overview

Description

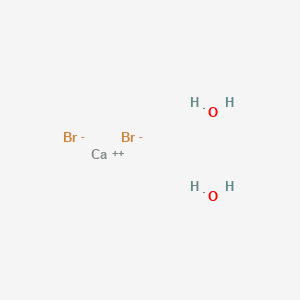

Calcium dibromide dihydrate, also known as Calcium bromide dihydrate, is a white crystalline solid at room temperature . It is an inorganic compound, a bromide salt, and a calcium salt .

Synthesis Analysis

Calcium bromide is produced by the reaction of calcium oxide, calcium carbonate with hydrobromic acid or the reaction of calcium metal with elemental bromine . The resulting solution is then evaporated to crystallize the calcium bromide, which can be further purified if necessary .Molecular Structure Analysis

Calcium bromide adopts the rutile structure, featuring octahedral Ca centres bound to six bromide anions, which also bridge to other Ca centres . The molecular formula of Calcium dibromide dihydrate is Br2Ca .Chemical Reactions Analysis

Calcium bromide will react with oxygen when strongly heated in air to produce calcium oxide and bromine . In this reaction, the oxygen oxidizes the bromide to bromine .Physical and Chemical Properties Analysis

Calcium dibromide dihydrate has a molecular weight of approximately 199.89 g/mol . It has a boiling point of 806-812°C and a melting point of about 730°C . It is highly soluble in water, and its solutions can absorb water from the air due to their hygroscopic nature .Scientific Research Applications

1. Dehydration Process Studies

Calcium dibromide dihydrate has been examined for its dehydration process. A study by Paulik et al. (1979) used thermogravimetry to investigate this process, revealing the formation of various hydrated states during dehydration.

2. Crystal Growth Investigations

The study of crystal growth in the presence of additives, as conducted by Liu and Nancollas (1973), is another area where calcium dibromide dihydrate is relevant. This research focuses on the kinetics of crystallization in supersaturated solutions.

3. Chemical Synthesis

Calcium dibromide dihydrate is used in the synthesis of calcium complexes. Pfeiffer, Heeg, and Winter (2000) demonstrated its application in creating complexes with pyrazolato ligands, which are potential candidates for chemical vapor deposition processes.

4. Biomaterial Applications

In the field of biomaterials, calcium sulfate dihydrate shows promise. Sandhya et al. (2012) used isopropyl alcohol as a solvent to produce low-dimensional crystals of calcium sulfate dihydrate, highlighting its potential in clinical applications like bone graft substitution and drug delivery.

5. Food Preservation and Processing

Research by Quiles et al. (2004) explores the role of calcium in preserving the microstructural integrity of minimally processed vegetables. This study highlights the importance of calcium in maintaining quality in vegetable foods.

6. Material Synthesis and Characterization

The synthesis and characterization of calcium dibromide bis(glycine) tetrahydrate as a semiorganic material is another application. Dhanaraj, Suthan, and Rajesh (2010) grew single crystals from aqueous solution, studying their solubility, crystallization, and optical properties.

7. Antiscalant Treatment Analysis

In the field of desalination, the role of calcium dibromide dihydrate in antiscalant treatments has been examined. Shih et al. (2004) developed a system to assess the performance of commercial antiscalants in inhibiting gypsum crystallization, which is relevant to reverse osmosis membrane systems.

8. Reverse Osmosis Membrane Scaling

Morphometric characterization of calcium sulfate dihydrate scaling on reverse osmosis membranes was studied by Shih et al. (2005). This research provides insights into the axial development of gypsum scaling and its impact on membrane surfaces.

Safety and Hazards

Mechanism of Action

Target of Action

Calcium Dibromide Dihydrate primarily targets the calcium channels located in the muscle cells of the heart and arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

Calcium Dibromide Dihydrate interacts with its targets by reducing the influx of calcium into vascular smooth muscle cells . This is achieved by interfering with voltage-operated calcium channels in the cell membrane . By blocking these channels, Calcium Dibromide Dihydrate is able to decrease blood vessel contraction, leading to a sustained vasodilation .

Biochemical Pathways

The action of Calcium Dibromide Dihydrate affects several biochemical pathways. One of the key pathways is the calcium signaling pathway . This pathway is crucial for several biological processes including neurotransmission, muscle contraction, hormone secretion, and the clotting cascade . By regulating the entry of calcium into muscle cells, Calcium Dibromide Dihydrate can influence these processes.

Pharmacokinetics

The pharmacokinetics of Calcium Dibromide Dihydrate involves its absorption, distribution, metabolism, and excretion (ADME). The pharmacokinetic parameters of calcium indicate that all three may undergo similar mechanisms of calcium metabolism . The process is linear due to a first-order reaction .

Result of Action

The molecular and cellular effects of Calcium Dibromide Dihydrate’s action primarily involve the reduction of muscular contraction in blood vessels. This leads to vasodilation, which in turn reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Action Environment

The action, efficacy, and stability of Calcium Dibromide Dihydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water allows it to be used in aqueous solutions, such as in some drilling fluids . Furthermore, when strongly heated in air, calcium bromide reacts with oxygen to produce calcium oxide and bromine .

Biochemical Analysis

Biochemical Properties

Calcium dibromide dihydrate plays a significant role in biochemical reactions, particularly in the regulation of calcium ions within biological systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, calcium ions are known to bind with calmodulin, a calcium-binding messenger protein that is involved in numerous cellular processes. The interaction between calcium ions from calcium dibromide dihydrate and calmodulin leads to the activation of various enzymes, such as kinases and phosphatases, which are crucial for cellular signaling pathways .

Cellular Effects

Calcium dibromide dihydrate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The calcium ions released from calcium dibromide dihydrate can activate signaling pathways such as the calcium/calmodulin-dependent protein kinase pathway, which plays a role in regulating gene expression and cellular metabolism. Additionally, calcium ions can influence the activity of transcription factors, leading to changes in gene expression that affect cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of calcium dibromide dihydrate involves its dissociation into calcium and bromide ions in aqueous solutions. The calcium ions then interact with various biomolecules, including enzymes and proteins. For example, calcium ions can bind to the active sites of enzymes, leading to their activation or inhibition. This binding can result in conformational changes in the enzymes, altering their catalytic activity. Additionally, calcium ions can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium dibromide dihydrate can change over time. The stability and degradation of calcium dibromide dihydrate are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to calcium dibromide dihydrate can result in changes in cellular function, such as altered cell signaling and gene expression. These temporal effects are crucial for understanding the long-term impact of calcium dibromide dihydrate on biological systems .

Dosage Effects in Animal Models

The effects of calcium dibromide dihydrate vary with different dosages in animal models. At low doses, calcium dibromide dihydrate can have beneficial effects on cellular function, such as enhancing cell signaling and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses above or below this range can have detrimental effects .

Metabolic Pathways

Calcium dibromide dihydrate is involved in various metabolic pathways, particularly those related to calcium metabolism. The calcium ions released from calcium dibromide dihydrate can interact with enzymes and cofactors involved in metabolic processes. For example, calcium ions can activate enzymes in the citric acid cycle, leading to increased production of adenosine triphosphate (ATP). Additionally, calcium ions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Calcium dibromide dihydrate is transported and distributed within cells and tissues through various mechanisms. Calcium ions can be transported across cell membranes by calcium channels and transporters. Once inside the cell, calcium ions can bind to binding proteins, such as calmodulin, which facilitate their distribution to specific cellular compartments. The localization and accumulation of calcium ions can influence their activity and function within the cell .

Subcellular Localization

The subcellular localization of calcium dibromide dihydrate is crucial for its activity and function. Calcium ions can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, calcium ions can be directed to the endoplasmic reticulum, where they play a role in protein folding and processing. Additionally, calcium ions can be localized to the mitochondria, where they influence energy production and apoptosis .

Properties

IUPAC Name |

calcium;dibromide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABDSFFYLIOFDO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Ca+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CaH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617030 | |

| Record name | Calcium bromide--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22208-73-7 | |

| Record name | Calcium bromide--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)